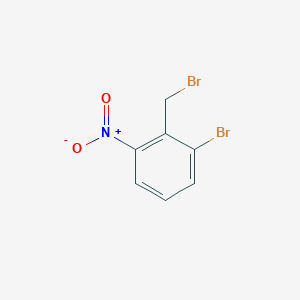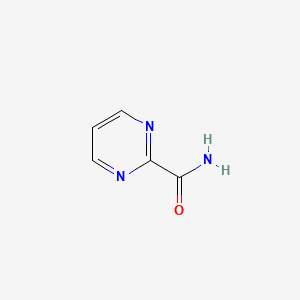![molecular formula C19H16O2 B1283465 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol CAS No. 52189-87-4](/img/structure/B1283465.png)
4'-(Benzyloxy)[1,1'-biphenyl]-4-ol
Übersicht
Beschreibung
The compound 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol is a biphenyl derivative that is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. The presence of the benzyloxy group and the hydroxyl group in the biphenyl structure suggests that it could be a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of related biphenyl derivatives has been reported in several studies. For instance, novel 4-phenyldiazenyl-4'-[(4-chlorobenzyl)oxy]biphenyl derivatives were synthesized by condensing different sodium salts of some 4'-phenyldiazenyl-biphenyl-4-ols with 1-chloro-4-(chloromethyl)benzene, indicating a potential synthetic route for the target compound . Additionally, the synthesis of related compounds with benzoyloxy substituents has been achieved through Friedel–Crafts acylation polymerization, which could be adapted for the synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is often characterized using spectroscopic techniques such as NMR, UV-VIS, and IR, as well as X-ray diffraction analysis . These techniques could be employed to determine the structure of 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol. Theoretical calculations, such as density functional theory (DFT), could also be used to predict the molecular geometry and electronic properties of the compound .
Chemical Reactions Analysis
Biphenyl derivatives can undergo various chemical reactions, including azo-hydrazone tautomerism and acid-base dissociation in solution, which are influenced by solvent composition and pH . The presence of the hydroxyl group in 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol suggests that it could participate in reactions such as esterification, etherification, and oxidation, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives, such as solubility, melting point, and thermal stability, are crucial for their practical applications. For example, wholly aromatic polyketones derived from biphenyls exhibit superior heat resistibility and solubility in organic solvents . The luminescence properties of biphenyl derivatives, as observed in concentrated solutions, could also be relevant for the development of optoelectronic materials . The mesomorphic behavior of certain biphenyl derivatives indicates their potential use in liquid crystal technology .
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Formation
4-Benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls exhibit properties important in the formation of thermotropic and lyotropic smectic and columnar mesophases, useful in liquid crystal technology. This behavior arises from the microsegregation of hydrophilic regions from all-aromatic segments, demonstrating their potential in the creation of novel liquid crystalline materials (Kölbel et al., 1998).
Antibacterial Agents
Novel 4-phenyldiazenyl-4'-[(4-chlorobenzyl)oxy]biphenyl derivatives have been synthesized and exhibit antibacterial activity against certain bacteria. This application highlights the compound's potential in developing new antibacterial agents (Moanță, 2014).
Green Chemical Synthesis
The synthesis of 4-benzyloxy propiophenone, an active pharmaceutical intermediate, through liquid-liquid-liquid phase-transfer catalysis, represents a more environmentally friendly method. This approach also offers high selectivity and efficiency, aligning with the principles of green chemistry (Yadav & Sowbna, 2012).
Liquid Crystalline Polysiloxanes
Ferroelectric side chain liquid crystalline polysiloxanes based on phenyl ester mesogen and oligo(oxyethylene) spacers, utilizing 4'-(((4-hydroxyphenyl)carbonyl)oxy)-1,1'-biphenyl-4-carboxylate, demonstrate rich mesomorphic behavior. These materials have potential applications in areas such as displays and optical data storage (Hsiue & Chen, 1995).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its handling precautions, and its disposal procedures.
Zukünftige Richtungen
This would involve a discussion of the current state of research involving the compound and where that research is headed. This could include potential applications of the compound that are being explored, and any challenges that need to be overcome.
Eigenschaften
IUPAC Name |
4-(4-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13,20H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMABUKPWADGWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570735 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
CAS RN |
52189-87-4 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Benzyloxyphenyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)





![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)